Unii-D3avu4kbm0
Overview
Description
Unii-D3avu4kbm0 is systematically named Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine . It is a chemical compound with the molecular formula C22H31NO4 and a molecular weight of 373.4858 g/mol . This compound is related to metaxalone, a muscle relaxant, and is often referred to as a metaxalone-related compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with diethanolamine . The reaction conditions typically involve:
Temperature: Moderate heating (around 60-80°C)
Solvent: Often an organic solvent like or
Catalyst: A base such as or
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine exerts its effects involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and muscle function.
Comparison with Similar Compounds
Similar Compounds
Metaxalone: A muscle relaxant with a similar structure but different pharmacological properties.
Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine: Shares structural similarities but differs in its specific functional groups and biological activity.
Uniqueness
Bis(2-hydroxy-3-(3,5-dimethylphenoxy)propyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological effects. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-15-5-16(2)8-21(7-15)26-13-19(24)11-23-12-20(25)14-27-22-9-17(3)6-18(4)10-22/h5-10,19-20,23-25H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWKNJWBRBAQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CNCC(COC2=CC(=CC(=C2)C)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805972-34-3 | |
Record name | Metaxalone dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805972343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIS(2-HYDROXY-3-(3,5-DIMETHYLPHENOXY)PROPYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3AVU4KBM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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